5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid
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Overview
Description
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid is an organic compound with the molecular formula C10H12O6S It is a derivative of benzenesulfonic acid, characterized by the presence of acetyl, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid typically involves the sulfonation of 2-hydroxy-4-methoxyacetophenone. The process includes the following steps:
Starting Material: 2-hydroxy-4-methoxyacetophenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reaction Kettle: Using an enamel reaction kettle for the sulfonation reaction.
Temperature Control: Maintaining the reaction temperature through a jacket water bath cooling system.
Byproduct Management: Recycling hydrogen chloride byproducts and neutralizing any residual gases.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Formation of 5-acetyl-4-oxo-2-methoxybenzenesulfonic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxy-2-methoxybenzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Similar structure but with a benzoyl group instead of an acetyl group.
2-Hydroxy-5-methoxybenzoic acid: Lacks the sulfonic acid group but shares the hydroxy and methoxy functionalities.
Uniqueness
5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid is unique due to the presence of both acetyl and sulfonic acid groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H10O6S |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
5-acetyl-4-hydroxy-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H10O6S/c1-5(10)6-3-9(16(12,13)14)8(15-2)4-7(6)11/h3-4,11H,1-2H3,(H,12,13,14) |
InChI Key |
SSFLMWYMRFOSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)S(=O)(=O)O |
Origin of Product |
United States |
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